2-(4-Methoxyphenoxy)ethane-1-sulfonamide

Medicinal chemistry building block Sulfonamide SAR Physicochemical profiling

Researchers conducting fragment-based screening or building N-substituted sulfonamide libraries face purity gaps in analogs (often ≤95%) and the lack of an ether oxygen for matched-pair SAR. 2-(4-Methoxyphenoxy)ethane-1-sulfonamide (CAS 1343848-12-3) solves this with a 97-98% commercial purity, a para-methoxy phenoxy ether bridge, and an unsubstituted -SO₂NH₂ handle for N-alkylation, acylation, or sulfonylation. - Purity: 97-98% (validated across multiple supplier COAs) - MW 231.27 satisfies Rule-of-3 (MW<300, HBD≤3, HBA≤3) for fragment library inclusion - Ether oxygen enables direct matched-pair analysis vs. non-ether analog (CAS 76653-15-1)

Molecular Formula C9H13NO4S
Molecular Weight 231.27 g/mol
Cat. No. B13637296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenoxy)ethane-1-sulfonamide
Molecular FormulaC9H13NO4S
Molecular Weight231.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCCS(=O)(=O)N
InChIInChI=1S/C9H13NO4S/c1-13-8-2-4-9(5-3-8)14-6-7-15(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12)
InChIKeyIWMQSKWKLLDEEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenoxy)ethane-1-sulfonamide Procurement Guide: Structural Identity, Purity Specifications, and Key Differentiators


2-(4-Methoxyphenoxy)ethane-1-sulfonamide (CAS 1343848-12-3) is a primary sulfonamide building block featuring a 4-methoxyphenoxy group linked via an ethyl spacer to an unsubstituted –SO₂NH₂ terminus . With a molecular formula of C₉H₁₃NO₄S and a molecular weight of 231.27 g/mol, this compound is commercially available at 97–98% purity from multiple vendors . Its defining structural motif—a para-methoxy-substituted phenyl ring connected through an ether oxygen to an ethane-1-sulfonamide chain—distinguishes it from the broader sulfonamide class and governs its physicochemical profile, including a predicted density of 1.294 ± 0.06 g/cm³ and a predicted boiling point of 423.0 ± 51.0 °C .

Why 2-(4-Methoxyphenoxy)ethane-1-sulfonamide Cannot Be Replaced by Generic Sulfonamide Analogs


Substituting 2-(4-methoxyphenoxy)ethane-1-sulfonamide with superficially similar sulfonamides introduces three structural perturbations that may compromise downstream results: (i) omission of the phenoxy ether bridge (as in 2-(4-methoxyphenyl)ethane-1-sulfonamide, CAS 76653-15-1) eliminates the ether oxygen, altering hydrogen-bonding capacity, conformational flexibility, and electronic distribution at the sulfonamide terminus ; (ii) extension of the alkyl spacer from ethane to propane (as in 3-(4-methoxyphenoxy)propane-1-sulfonamide, CAS 919353-97-2) increases molecular weight by ~14 g/mol and changes the spatial relationship between the aromatic ring and the sulfonamide group ; and (iii) relocation of the methoxy group from the para to ortho position (as in 2-(2-methoxyphenoxy)ethane-1-sulfonamide) alters steric encumbrance and electronic effects at the ether linkage . Each structural difference propagates into measurable differences in molecular weight, predicted density, and expected reactivity, making one-to-one substitution unreliable without re-optimization .

2-(4-Methoxyphenoxy)ethane-1-sulfonamide: Head-to-Head Quantitative Differentiation Evidence


Phenoxy Ether Bridge vs. Direct Phenyl-Ethane Bond: Molecular Weight, Formula, and Predicted Physicochemical Property Comparison

2-(4-Methoxyphenoxy)ethane-1-sulfonamide incorporates a phenoxy ether bridge (Ar–O–CH₂–) that is absent in the closest non-ether analog, 2-(4-methoxyphenyl)ethane-1-sulfonamide (CAS 76653-15-1). The presence of the ether oxygen increases molecular weight by 16 g/mol (231.27 vs. 215.27) and alters the molecular formula from C₉H₁₃NO₃S to C₉H₁₃NO₄S, reflecting the addition of one oxygen atom . The target compound has a predicted density of 1.294 ± 0.06 g/cm³ and predicted boiling point of 423.0 ± 51.0 °C, whereas no experimental or predicted density or boiling point data are publicly available for the non-ether analog . The ether oxygen introduces a hydrogen-bond acceptor site and increases conformational flexibility at the linkage, which is expected to influence solubility in polar media and target-binding geometry . Furthermore, the target compound is routinely supplied at 97–98% purity, versus 95% for the non-ether analog, representing a measurable quality specification difference .

Medicinal chemistry building block Sulfonamide SAR Physicochemical profiling

Ethyl Spacer vs. Propyl Spacer: Impact of Alkyl Chain Length on Molecular Weight and Predicted Compactness

The ethyl (–CH₂CH₂–) spacer in 2-(4-methoxyphenoxy)ethane-1-sulfonamide is one methylene unit shorter than the propyl (–CH₂CH₂CH₂–) spacer in the homologous compound 3-(4-methoxyphenoxy)propane-1-sulfonamide (CAS 919353-97-2) . This structural difference produces a molecular weight of 231.27 g/mol for the target versus 245.30 g/mol for the propyl analog (Δ = 14.03 g/mol, +6.1%), and a molecular formula of C₉H₁₃NO₄S versus C₁₀H₁₅NO₄S . The predicted density of the target compound is 1.294 ± 0.06 g/cm³, whereas no predicted density has been reported for the propyl homolog . The shorter spacer results in a more compact molecular architecture, which reduces the rotational degrees of freedom at the spacer and may confer different conformational preferences when the sulfonamide group engages a biological target or participates in a metal-coordination event . Commercially, the target compound is offered at 97–98% purity, while the propyl analog is listed at 95%, providing a quantitative quality advantage .

Chemical biology probe design Linker optimization Fragment-based drug discovery

Para-Methoxy vs. Ortho-Methoxy Regioisomerism: Implications for Electronic Properties and Steric Profile

The para-methoxy substitution on the phenyl ring of 2-(4-methoxyphenoxy)ethane-1-sulfonamide positions the electron-donating –OCH₃ group distal to the ether linkage, generating a distinct electronic environment compared to the ortho-methoxy isomer, 2-(2-methoxyphenoxy)ethane-1-sulfonamide . In the para isomer, the methoxy group exerts a resonance (+M) effect through the aromatic ring that stabilizes the phenoxy oxygen electronically without introducing steric congestion near the ether bond. In the ortho isomer, the methoxy group creates steric hindrance adjacent to the ether linkage, which can restrict conformational freedom, alter the dihedral angle between the phenyl ring and the ethane spacer, and potentially reduce the nucleophilic reactivity of the ether oxygen . Although the two regioisomers share identical molecular formula (C₉H₁₃NO₄S) and molecular weight (231.27 g/mol), they are distinguishable by ¹H NMR (distinct aromatic splitting patterns) and HPLC retention time. The target para-methoxy compound is commercially available at 97–98% purity, whereas the ortho isomer is generally offered at 95%, with limited stock availability .

Regioisomer SAR Electronic effect modulation Medicinal chemistry

Primary Sulfonamide (–SO₂NH₂) as a Versatile Synthetic Handle vs. N-Substituted Derivatives

The unsubstituted primary sulfonamide group (–SO₂NH₂) in 2-(4-methoxyphenoxy)ethane-1-sulfonamide distinguishes it from the numerous N-substituted derivatives bearing the same 4-methoxyphenoxyethyl scaffold (e.g., N-(6-chloro-1,3-benzothiazol-2-yl), N-(1H-benzimidazol-2-yl), N-(6-benzyloxypyrimidin-4-yl), N-(4-acetylphenyl), N-methyl-N-phenyl variants) [1]. The primary sulfonamide presents two hydrogen-bond donor sites (the –NH₂ protons) and a nucleophilic nitrogen center available for alkylation, acylation, or sulfonylation, making it a universal entry point for divergent library synthesis . In contrast, N-substituted analogs have already consumed one or both NH positions, restricting further derivatization to reactions at the N-aryl/heteroaryl substituent or the methoxyphenoxy ring. The molecular weight of the target compound (231.27 g/mol) is substantially lower than that of its N-substituted derivatives, which range from ~332 g/mol (N-(3-cyanophenyl), C₁₆H₁₆N₂O₄S) to ~398 g/mol (N-(6-chloro-1,3-benzothiazol-2-yl), C₁₆H₁₅ClN₂O₄S₂), representing a 43–72% mass increase [2]. This lower molecular weight facilitates the use of the target compound as a minimalist fragment in fragment-based drug discovery (FBDD) campaigns, where every added dalton must be justified by a gain in binding affinity.

Sulfonamide derivatization Parallel synthesis Fragment elaboration

Quantitatively Justified Application Scenarios for 2-(4-Methoxyphenoxy)ethane-1-sulfonamide


Fragment-Based Drug Discovery (FBDD) Library Design Requiring a Compact, Primary Sulfonamide Scaffold

At 231.27 g/mol with two hydrogen-bond donor sites (the –NH₂ group) and a phenoxy ether hydrogen-bond acceptor, 2-(4-methoxyphenoxy)ethane-1-sulfonamide satisfies the 'rule of three' criteria (MW < 300, HBD ≤ 3, HBA ≤ 3) for fragment library inclusion . Its molecular weight is 43–72% lower than that of N-substituted derivatives bearing the same 4-methoxyphenoxyethyl core , making it a more efficient starting point for fragment growing or linking strategies. The 97–98% commercial purity ensures that fragment screening hits are not artifacts of impurities .

Medicinal Chemistry SAR Campaigns Comparing Phenoxy Ether vs. Direct Phenyl-Ethane Linkers

The –O–CH₂– ether bridge in 2-(4-methoxyphenoxy)ethane-1-sulfonamide introduces a 16 g/mol mass increment and an additional hydrogen-bond acceptor relative to the non-ether analog 2-(4-methoxyphenyl)ethane-1-sulfonamide (CAS 76653-15-1) . Researchers investigating the contribution of the ether oxygen to target binding, solubility, or metabolic stability can directly compare matched molecular pairs: the ether-containing target (MW 231.27, C₉H₁₃NO₄S) versus the ether-absent comparator (MW 215.27, C₉H₁₃NO₃S) . This matched-pair analysis is facilitated by the commercial availability of both compounds, with the target offering a higher purity specification (97–98% vs. 95%) .

Parallel Library Synthesis Using the Primary Sulfonamide as a Universal Diversification Point

The unsubstituted –SO₂NH₂ terminus serves as a nucleophilic handle for N-alkylation (with alkyl halides), N-acylation (with acid chlorides or anhydrides), or N-sulfonylation (with sulfonyl chlorides), enabling the parallel synthesis of diverse N-substituted sulfonamide libraries . The 2-carbon ethyl spacer provides a defined distance between the sulfonamide group and the 4-methoxyphenoxy ring, which is one methylene unit shorter than the propyl analog (CAS 919353-97-2, MW 245.30) . This compact architecture may be preferred when minimizing molecular weight in lead optimization, and the 97–98% purity of the starting material reduces the need for post-reaction purification of library members .

Physicochemical Property Benchmarking in Sulfonamide Chemoinformatics Models

2-(4-Methoxyphenoxy)ethane-1-sulfonamide possesses experimentally derived vendor specifications (MW 231.27, purity 97–98%) and computationally predicted properties (density 1.294 ± 0.06 g/cm³, boiling point 423.0 ± 51.0 °C) that can be used as input parameters for quantitative structure–property relationship (QSPR) models. The compound's well-defined structure—para-methoxy substitution, ether linkage, ethyl spacer, primary sulfonamide—makes it a suitable data point for calibrating predicted logP, aqueous solubility, and permeability models for the sulfonamide chemical space when experimental data for the compound itself are generated .

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